molecular formula C15H22ClFINO2 B13787282 Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride CAS No. 67049-47-2

Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride

Cat. No.: B13787282
CAS No.: 67049-47-2
M. Wt: 429.69 g/mol
InChI Key: XMUOWIDMTKWPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride is a complex organic compound with a unique structure that combines a benzoic acid derivative with fluorine and iodine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride typically involves multiple steps. One common method includes the esterification of 4-fluoro-3-iodobenzoic acid with ((1-diethylamino-1-methyl)propyl) alcohol under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid to form the ester. The final product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving precise temperature control and continuous monitoring of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated or iodinated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride is unique due to its combination of fluorine and iodine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

67049-47-2

Molecular Formula

C15H22ClFINO2

Molecular Weight

429.69 g/mol

IUPAC Name

diethyl-[2-(4-fluoro-3-iodobenzoyl)oxybutan-2-yl]azanium;chloride

InChI

InChI=1S/C15H21FINO2.ClH/c1-5-15(4,18(6-2)7-3)20-14(19)11-8-9-12(16)13(17)10-11;/h8-10H,5-7H2,1-4H3;1H

InChI Key

XMUOWIDMTKWPCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)([NH+](CC)CC)OC(=O)C1=CC(=C(C=C1)F)I.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.